molecular formula C22H19N3O2S2 B2889343 N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide CAS No. 670269-76-8

N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide

Cat. No. B2889343
CAS RN: 670269-76-8
M. Wt: 421.53
InChI Key: XLGNJADZCUBYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Thienopyrimidine compounds, including F1142-4213, have shown remarkable biological properties, such as anticancer activity . They continue to attract considerable interest in medicinal chemistry because of their structural relationship with the purine base and therapeutic potential .

Antibacterial Activity

Thienopyrimidine derivatives are known to have antibacterial properties . This makes F1142-4213 a potential candidate for the development of new antibacterial agents .

Anti-inflammatory Activity

F1142-4213, being a thienopyrimidine derivative, may also exhibit anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases .

Antiviral Activity

Thienopyrimidine derivatives are known to possess antiviral activities . Therefore, F1142-4213 could potentially be used in the development of new antiviral drugs .

Antimalarial Activity

Thienopyrimidine scaffolds, like F1142-4213, may serve as models for the development of antimalarial agents . Effective chemotherapy is essential for controlling malaria, and F1142-4213 could contribute to this field .

Kinase Inhibition

F1142-4213 could potentially be used as a kinase inhibitor. For instance, compound 1g, which is similar to F1142-4213, has shown high dual kinase inhibitory activity . This suggests that F1142-4213 could also be a potent kinase inhibitor .

Treatment of Acute Myeloid Leukemia (AML)

F1142-4213 could potentially be used in the treatment of AML. The PI3K/AKTs/mTOR signaling pathway is aberrantly activated in more than 60% of AML patients, and F1142-4213 could potentially inhibit this pathway .

Drug Development

Given its drug-like properties and very low toxic effect predicted by in silico ADME profiling and physiochemical properties, F1142-4213 could serve as a model for the development of new drugs .

Mechanism of Action

Target of Action

Similar compounds have been reported to target kinases such asCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Biochemical Pathways

The compound likely affects the PTEN/PI3K/Akt pathway , given that its potential targets, CK2 and GSK3β, are involved in the phosphorylation and subsequent deactivation of PTEN . By inhibiting these kinases, the compound could prevent PTEN deactivation, thereby inhibiting the PI3K/Akt pathway and potentially exerting anti-cancer effects.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor growth and proliferation, given its potential anti-cancer effects. This could be due to the prevention of PTEN deactivation and the subsequent inhibition of the PI3K/Akt pathway .

properties

IUPAC Name

N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-13-23-21(19-16-5-2-3-6-17(16)29-22(19)24-13)27-15-10-8-14(9-11-15)25-20(26)18-7-4-12-28-18/h4,7-12H,2-3,5-6H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGNJADZCUBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.